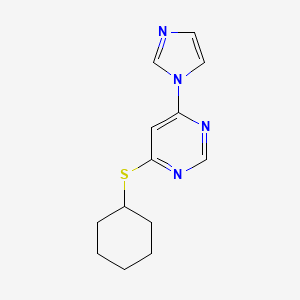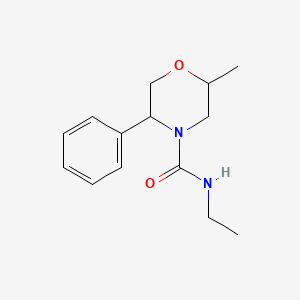
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine, also known as CYC116, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the imidazolylpyrimidine class of compounds and is being investigated for its potential as an anticancer agent.
Mecanismo De Acción
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle progression. By inhibiting CDKs, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cell cycle progression, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2), a protein that is critical for the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is its specificity for CDKs and VEGFR2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine. Another area of research is the investigation of combination therapies involving 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine and other anticancer agents. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine in humans.
In conclusion, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its specificity for CDKs and VEGFR2 makes it a promising candidate for targeted cancer therapy, and there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine involves the reaction of 4,6-dichloro-5-nitropyrimidine with cyclohexylthiol in the presence of triethylamine. The resulting intermediate is then reacted with imidazole to yield 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine.
Aplicaciones Científicas De Investigación
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine has also demonstrated potent antitumor activity in xenograft models of human cancer.
Propiedades
IUPAC Name |
4-cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)18-13-8-12(15-9-16-13)17-7-6-14-10-17/h6-11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSYBDNALPRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NC(=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylsulfanyl-6-imidazol-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)
![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)